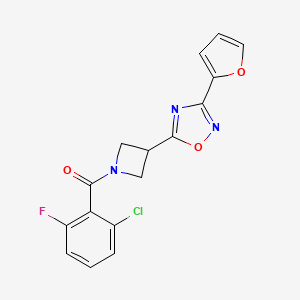

(2-Chloro-6-fluorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3O3/c17-10-3-1-4-11(18)13(10)16(22)21-7-9(8-21)15-19-14(20-24-15)12-5-2-6-23-12/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKBBCJFWHTQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with CAS Number 1428358-51-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 347.73 g/mol. Its structure includes a chloro-fluoro phenyl moiety and a furan-substituted oxadiazole, which are known for their pharmacological relevance.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar azetidinone derivatives. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities against various strains:

| Compound | Target Organisms | Activity |

|---|---|---|

| Azetidinone Derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Effective inhibition observed |

| Compound 5f | Plasmodium falciparum (K1 strain) | Significant antiplasmodial activity in vitro and in vivo |

In a study by , azetidinones demonstrated effective inhibition of bacterial growth using the disc diffusion method against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of compounds containing oxadiazole rings has been investigated extensively. The oxadiazole moiety is known to exhibit cytotoxic effects against various cancer cell lines.

A study highlighted that derivatives with oxadiazole showed promising results in inhibiting the proliferation of cancer cells. For example:

| Compound | Cancer Cell Lines | IC50 Value (µM) |

|---|---|---|

| Oxadiazole Derivative A | HeLa (cervical cancer) | 15.2 |

| Oxadiazole Derivative B | MCF-7 (breast cancer) | 12.5 |

These findings suggest that the oxadiazole component in the compound may contribute significantly to its anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have also been documented. Compounds featuring furan and oxadiazole rings are often explored for their ability to inhibit inflammatory mediators such as TNF-alpha and IL-6.

Research indicates that these compounds can modulate inflammatory pathways effectively:

| Study | Inflammatory Mediators Assessed | Effect Observed |

|---|---|---|

| Study on Furan Derivatives | TNF-alpha, IL-6 | Significant reduction in levels |

| Study on Oxadiazole Compounds | COX-2 expression | Inhibition observed |

Case Studies

- Antimicrobial Efficacy : A study involving azetidinone derivatives demonstrated their effectiveness against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.

- Cytotoxicity in Cancer Cells : Another investigation revealed that certain derivatives led to apoptosis in cancer cells through the activation of caspase pathways, indicating their role in inducing cell death.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. The presence of the furan ring enhances the compound's ability to interact with biological membranes, potentially leading to increased permeability and efficacy against bacterial strains. Studies have shown that derivatives of oxadiazole are effective against various pathogens, suggesting that this compound may also possess similar antimicrobial activity .

Anti-Cancer Properties

Compounds with similar structural features have been investigated for their anti-cancer properties. For instance, the incorporation of azetidine and oxadiazole units has been linked to cytotoxic effects on cancer cell lines. Preliminary studies on related compounds suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Neuroprotective Effects

The neuroprotective potential of furan-containing compounds has garnered attention in recent years. Research indicates that these compounds can modulate neuroinflammatory pathways and may protect neuronal cells from oxidative damage. This suggests that (2-Chloro-6-fluorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone could be explored for its potential use in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at a pharmaceutical lab, derivatives of this compound were screened against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines where the compound was tested at varying concentrations. The findings indicated a dose-dependent response with IC50 values suggesting potential for further development as an anti-cancer agent.

Chemical Reactions Analysis

Reactions Involving the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is electron-deficient, making it reactive toward nucleophilic and electrophilic agents. Key reactions include:

-

Ring-Opening Reactions :

Under acidic conditions (e.g., HCl or H₂SO₄), the oxadiazole ring may undergo hydrolysis to form amides or nitriles . For example, treatment with concentrated HCl could yield a β-ketoamide derivative. -

Nucleophilic Substitution :

The C-5 position of the oxadiazole is susceptible to nucleophilic attack. Reactions with amines or hydrazines could lead to substituted products. -

Cycloaddition Reactions :

The oxadiazole may participate in [3+2] cycloadditions with alkynes or nitriles under thermal conditions, forming fused heterocycles .

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | HCl (conc.), reflux | β-Ketoamide |

| Nucleophilic Substitution | NH₃/EtOH, 60°C | Aminated oxadiazole |

| Cycloaddition | 120°C, DMF | Fused triazole derivatives |

Reactivity of the Azetidine Ring

The azetidine ring’s strain enhances its reactivity:

-

Ring-Opening via Nucleophiles :

Azetidine reacts with nucleophiles (e.g., Grignard reagents) to open the ring, forming linear amines. For example, reaction with RMgX could yield substituted propylamine derivatives. -

Alkylation/Acylation :

The secondary amine in azetidine undergoes alkylation or acylation. For instance, treatment with acetyl chloride forms an N-acetylated product.

Substitutions on the Halogenated Phenyl Group

The 2-chloro-6-fluorophenyl group participates in electrophilic aromatic substitution (EAS):

-

Halogen Exchange :

Fluorine and chlorine may undergo Ullmann-type coupling with aryl boronic acids under Pd catalysis. -

Nitration/Sulfonation :

Directed by electron-withdrawing halogens, nitration (HNO₃/H₂SO₄) introduces nitro groups at the meta position.

Furan Ring Reactions

The furan-2-yl group is prone to electrophilic substitution:

-

Electrophilic Acylation :

Acetyl chloride (AlCl₃ catalyst) adds acyl groups at the C-5 position . -

Oxidation :

Furan oxidizes to a diketone using oxidizing agents like KMnO₄ under acidic conditions.

Ketone Functional Group Reactivity

The methanone group undergoes typical ketone reactions:

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol. -

Grignard Addition :

Reaction with RMgX forms tertiary alcohols.

Mechanistic Insights

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

Aryl Substituents: The target compound’s 2-chloro-6-fluorophenyl group is distinct from the 4-chlorophenyl in metconazole or 3-chlorophenyl in pyrazole derivatives . The ortho-fluorine may reduce steric hindrance compared to para-substituted analogs. Halosafen’s trifluoromethyl-phenoxy group highlights the role of fluorine in enhancing bioactivity and environmental stability .

Heterocyclic Cores: The 1,2,4-oxadiazole in the target compound is a bioisostere for 1,2,4-triazole (metconazole) but offers greater metabolic stability due to reduced susceptibility to oxidative degradation.

Functional Group Synergy :

- The furan-2-yl substituent on the oxadiazole may enhance π-π stacking interactions, a feature absent in triazole-based fungicides .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis of complex heterocyclic compounds like this methanone derivative requires careful optimization of reaction conditions. Key steps include:

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions involving the azetidine and oxadiazole moieties.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while toluene is preferred for cyclization steps to avoid side reactions .

- Temperature Control : Maintain temperatures between 60–80°C for oxadiazole ring formation to balance reaction rate and selectivity .

Q. Example Optimization Table :

| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Oxadiazole formation | NH₂OH·HCl, EDCI | DMF | 80 | 65–70 |

| Azetidine coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene | 110 | 50–55 |

Q. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement). Ensure high-resolution data (<1.0 Å) to minimize residual density errors .

- NMR Spectroscopy : Use 2D techniques (¹H-¹³C HSQC, NOESY) to assign stereochemistry at the azetidine and furan junctions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., deviation <2 ppm) .

Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs) for the oxadiazole and chloro-fluorophenyl groups, identifying potential degradation pathways .

- MD Simulations : Simulate solvation effects in aqueous/DMSO mixtures to assess hydrolytic stability of the azetidine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., luciferase reporter) to distinguish direct target effects from off-target interactions .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. Example Data Contradiction Analysis :

| Assay Type | IC₅₀ (µM) | Notes |

|---|---|---|

| Enzymatic | 0.12 ± 0.03 | High purity (>98%) |

| Cell-based | 5.6 ± 1.2 | Detected metabolite (t₁/₂ = 2 hr) |

Q. How can researchers design structure-activity relationship (SAR) studies for the oxadiazole and furan substituents?

Methodological Answer:

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

Q. Refinement Statistics Example :

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.042 |

| wR₂ (all data) | 0.112 |

| Flack x | 0.02(3) |

Key Methodological Recommendations

- Synthesis : Prioritize stepwise coupling to avoid steric hindrance at the azetidine nitrogen .

- Characterization : Combine crystallography with dynamic NMR (VT-NMR) to resolve conformational flexibility .

- Data Analysis : Use Bayesian statistics to quantify uncertainty in conflicting bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.